Clefma vs. Lead Compound 1 in H441 Lung Adenocarcinoma Cells: Superior Anti-Proliferative Potency
Clefma (Compound 29) was designed based on SAR and found to be several-fold more potent than the lead compound 1 (3,5-bis(2-fluorobenzylidene)-4-piperidone) in inhibiting proliferation of H441 lung adenocarcinoma cells [1]. The IC50 of Clefma was determined to be <30 μM in this cell line, placing it among the most potent analogs in the series [2].
| Evidence Dimension | Anti-proliferative activity |
|---|---|
| Target Compound Data | IC50 <30 μM |
| Comparator Or Baseline | Compound 1 (3,5-bis(2-fluorobenzylidene)-4-piperidone) with IC50 >50 μM |
| Quantified Difference | Several-fold more potent |
| Conditions | H441 lung adenocarcinoma cells, in vitro proliferation assay |
Why This Matters
This SAR-derived potency advantage justifies selecting Clefma over the lead compound for lung cancer xenograft studies and further optimization.
- [1] Lagisetty P, Vilekar P, Sahoo K, Anant S, Awasthi V. CLEFMA—An anti-proliferative curcuminoid from structure–activity relationship studies on 3,5-bis(benzylidene)-4-piperidones. Bioorg Med Chem. 2010;18(16):6109-20. doi:10.1016/j.bmc.2010.06.055. View Source
- [2] Lagisetty P, Vilekar P, Sahoo K, Anant S, Awasthi V. CLEFMA—An anti-proliferative curcuminoid from structure–activity relationship studies on 3,5-bis(benzylidene)-4-piperidones. Bioorg Med Chem. 2010;18(16):6109-20. doi:10.1016/j.bmc.2010.06.055. View Source
